Boc-D-tyr(all)-OH
Overview
Description
Boc-D-tyr(all)-OH, or Boc-D-tyrosine, is an organic compound commonly used in scientific research and laboratory experiments. It is an amino acid derivative, specifically a tyrosine-based amino acid, and has a wide range of applications in biochemical and physiological research.
Scientific Research Applications
“Boc-D-tyr(all)-OH”, also known as Boc-D-Tyr-OMe, is a derivative of the amino acid tyrosine. It’s often used in peptide synthesis . The “Boc” in its name refers to a protective group used in organic synthesis. This group is added to the molecule to prevent unwanted reactions from occurring at the protected site while allowing reactions to occur at other sites .
Biochemistry
“Boc-D-tyr(all)-OH” is used in biochemistry, particularly in the synthesis of peptides . Peptides are short chains of amino acids that play many crucial roles in the body. They can act as hormones, neurotransmitters, or cell signaling molecules .
Molecular Biology
In molecular biology, “Boc-D-tyr(all)-OH” is used in the synthesis of proteins. Proteins are made up of long chains of amino acids, and “Boc-D-tyr(all)-OH” can be used to add a tyrosine residue to a protein during its synthesis .
Pharmaceutical Research
“Boc-D-tyr(all)-OH” is used in the development of new drugs. For example, it has been used in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 .
Chemical Synthesis
“Boc-D-tyr(all)-OH” is used in chemical synthesis as a building block for more complex molecules .
Medicinal Chemistry
In medicinal chemistry, “Boc-D-tyr(all)-OH” is used in the synthesis of biologically active compounds. For example, it has been used in the synthesis of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists .
Organic Chemistry
“Boc-D-tyr(all)-OH” is used in organic chemistry as a building block for more complex molecules . The “Boc” in its name refers to a protective group used in organic synthesis . This group is added to the molecule to prevent unwanted reactions from occurring at the protected site while allowing reactions to occur at other sites .
Synthesis of Biologically Active Targets
“Boc-D-tyr(all)-OH” has been used in the synthesis of biologically active targets. For example, it has been used in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 . It has also been used in the synthesis of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists .
Synthesis of Cytotoxic Peptidic Marine Natural Product : “Boc-D-tyr(all)-OH” has been used in the synthesis of the cytotoxic peptidic marine natural product bisebromoamide . This involves modification and peptide coupling of brominated D-tyrosine derivatives .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRNENSHUFZBH-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-tyr(all)-OH |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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